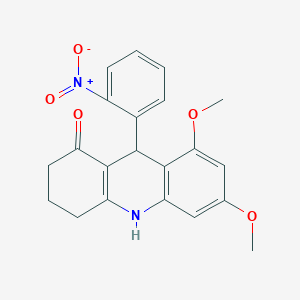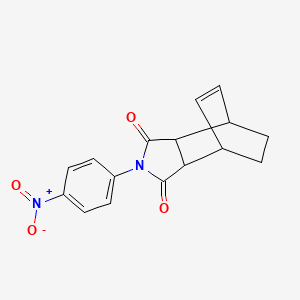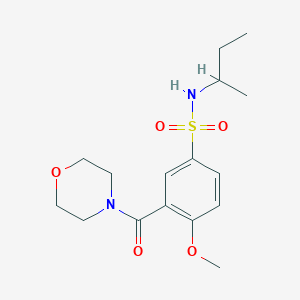![molecular formula C16H18FNS B12488373 2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B12488373.png)
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine is an organic compound that features both fluorophenyl and methylsulfanylbenzyl groups
Métodos De Preparación
The synthesis of 2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Introduction of the ethanamine group: The ethanamine group is introduced through a nucleophilic substitution reaction.
Attachment of the methylsulfanylbenzyl group: This step involves the reaction of the intermediate with a methylsulfanylbenzyl halide under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group or reduce the methylsulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents and conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide are commonly used in these reactions.
Major products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methylsulfanylbenzyl group can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine can be compared with similar compounds such as:
2-(4-fluorophenyl)-N-[4-(methylsulfonyl)benzyl]ethanamine: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s chemical properties and interactions.
2-(4-fluorophenyl)-N-[4-(methylsulfanyl)phenyl]ethanamine: This compound lacks the benzyl group, which can alter its overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H18FNS |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C16H18FNS/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3 |
Clave InChI |
YEZJKFMHMZRPDN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488303.png)
![3-[2-(4-chlorophenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12488311.png)

![1-(4-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B12488326.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B12488337.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12488342.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12488350.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488352.png)


![ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12488379.png)
![2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12488385.png)
![4-(biphenyl-4-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488389.png)
